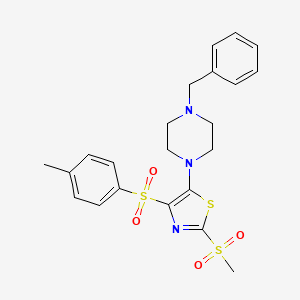

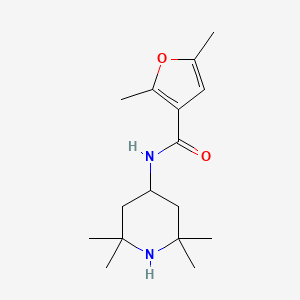

![molecular formula C20H11Cl2F3N2O B2526006 1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-40-2](/img/structure/B2526006.png)

1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile" is a multifaceted molecule that appears to be related to various pyridine derivatives with potential applications in medicinal chemistry and materials science. The structure of this compound suggests the presence of a pyridine core, substituted with dichlorophenyl, trifluoromethylphenyl groups, and a carbonitrile moiety, which could contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the reaction of various building blocks, such as aldehydes, ketones, and nitriles, in the presence of catalysts or reagents like ammonium acetate. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, is described as a versatile intermediate for creating trifluoromethylated N-heterocycles . Similarly, the synthesis of novel pyridine derivatives has been achieved by reacting specific aldehydes with substituted phenyl ethanones and cyanoacetates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using spectroscopic techniques, such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined by X-ray crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative coupling, hydration, and reactions with unsaturated carbonyl compounds. For instance, the anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile undergoes oxidative coupling, which could be relevant for the synthesis of dimeric or polymeric structures . Additionally, the reaction mechanism of a related pyrazole derivative with unsaturated carbonyl compounds has been proposed, which could provide insights into potential reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of electronegative substituents, such as the trifluoromethyl group, can affect the electron distribution and acidity of the molecule. The dichlorophenyl group could contribute to the compound's lipophilicity and potential interactions with biological targets. The carbonitrile group is known for its reactivity, which could be exploited in further chemical transformations. The synthesis and characterization of related compounds provide valuable information on the potential properties of "1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile" .

Applications De Recherche Scientifique

Structural and Optical Properties

Research on pyridine derivatives reveals their significant potential in the development of novel materials with unique structural and optical characteristics. For example, Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting their monoclinic polycrystalline nature and optical energy gaps which suggest potential applications in photovoltaic and photosensor devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Crystal Structure Analysis

The analysis of crystal structures is fundamental for understanding the interactions and reactivity of chemical compounds. Liu et al. (2013) detailed the crystal structure of a related pyrazole derivative through X-ray crystallography, proposing reaction mechanisms with unsaturated carbonyl compounds, which is crucial for synthetic chemistry and material science applications (Liu, Chen, Sun, & Wu, 2013).

Synthesis and Characterization

Synthetic routes for creating pyridine derivatives are essential for their application in various research fields. Sroor (2019) documented the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds, offering insights into the chemical synthesis process and the biological relevance of these compounds (Sroor, 2019).

Potential for Device Fabrication

Pyridine derivatives show promise in the fabrication of electronic devices due to their unique electronic properties. El-Menyawy, Zedan, and Nawar (2019) fabricated devices based on pyrazolo[4,3-b] pyridine derivatives, demonstrating their potential in photovoltaic applications through the analysis of their rectification behavior and photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2F3N2O/c21-17-5-2-6-18(22)16(17)11-27-10-14(7-13(9-26)19(27)28)12-3-1-4-15(8-12)20(23,24)25/h1-8,10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLLBIAIOWMMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

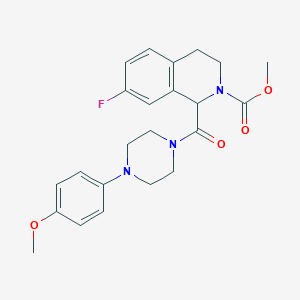

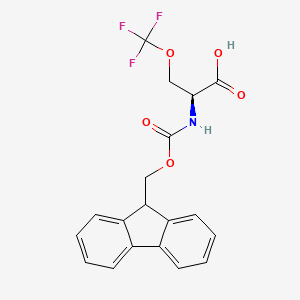

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)

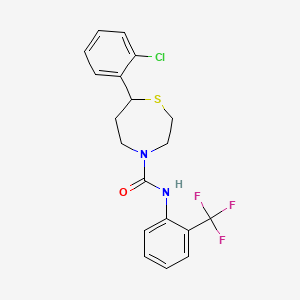

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

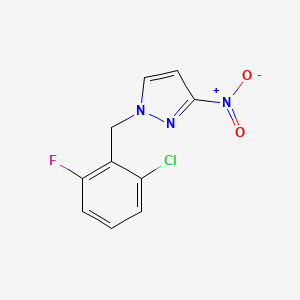

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2525942.png)

![2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2525944.png)